molecular formula C11H8Br2N2O2 B572814 Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate CAS No. 1257852-54-2

Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate

Cat. No.: B572814
CAS No.: 1257852-54-2
M. Wt: 360.005
InChI Key: JLJIFLYLUXJHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate (CAS 1257852-54-2) is a strategically substituted heterocyclic building block of significant interest in medicinal chemistry and materials science. The 1,5-naphthyridine core is a diazanaphthalene analogue known for its wide range of biological activities, including potential antiproliferative, antibacterial, and antiviral properties . This specific derivative is engineered for further functionalization; the two bromine atoms at the 4 and 7 positions act as excellent handles for successive metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) to introduce complex aromatic or heteroaromatic systems . Simultaneously, the ester group at the 3-position can be hydrolyzed to a carboxylic acid or transformed into other valuable functional groups, such as amides . This molecular architecture makes it a key intermediate in the design of novel bioactive compounds for cardiovascular, central nervous system, and hormonal diseases . Beyond medicinal applications, 1,5-naphthyridine derivatives are actively explored in materials chemistry due to their electron-deficient nature, making them suitable for use as ligands in metal complexes, and as components in organic electronics such as organic light-emitting diodes (OLEDs), sensors, and semiconductors . This compound thus offers researchers a versatile and multifunctional scaffold for constructing diverse chemical libraries in drug discovery and for developing advanced functional materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2N2O2/c1-2-17-11(16)7-5-14-8-3-6(12)4-15-10(8)9(7)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJIFLYLUXJHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=NC2=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700323
Record name Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257852-54-2
Record name Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Dihydroxy-1,5-Naphthyridine Precursors

A widely reported method involves the bromination of ethyl 4,7-dihydroxy-1,5-naphthyridine-3-carboxylate using phosphorus tribromide (PBr₃). The hydroxyl groups at positions 4 and 7 are replaced by bromine atoms under reflux conditions, yielding the target compound in high purity .

Reaction Conditions :

  • Precursor : Ethyl 4,7-dihydroxy-1,5-naphthyridine-3-carboxylate

  • Reagent : Excess PBr₃ (neat or in dichloromethane)

  • Temperature : 80–120°C (reflux)

  • Time : 6–12 hours

  • Yield : 70–85%

The mechanism proceeds via nucleophilic substitution, where PBr₃ acts as both a Lewis acid and bromine source. The electron-deficient nature of the naphthyridine ring facilitates displacement of hydroxyl groups, with the ester moiety at position 3 stabilizing the intermediate . Challenges include controlling exothermic reactions and minimizing side products like phosphoric acid derivatives.

Direct Electrophilic Bromination of 1,5-Naphthyridine Derivatives

Direct bromination of ethyl 1,5-naphthyridine-3-carboxylate using bromine (Br₂) or N-bromosuccinimide (NBS) offers a single-step route. Regioselectivity is governed by the electron-withdrawing ester group at position 3, which directs bromination to positions 4 and 7 via meta-directing effects .

Reaction Conditions :

  • Substrate : Ethyl 1,5-naphthyridine-3-carboxylate

  • Reagent : Br₂ (1.2–2.0 equiv) in acetic acid or NBS with catalytic FeBr₃

  • Temperature : 0–25°C (to minimize over-bromination)

  • Time : 2–4 hours

  • Yield : 50–65%

Electrophilic aromatic substitution occurs preferentially at positions 4 and 7 due to resonance stabilization from the adjacent nitrogen atoms. The use of FeBr₃ enhances reactivity by polarizing the Br–Br bond. However, competing side reactions, such as mono-bromination or tribromination, necessitate careful stoichiometric control .

Cyclization of Brominated Pyridine Intermediates

The Conrad-Limpach reaction enables the construction of the 1,5-naphthyridine ring from brominated pyridine precursors. For example, 3-amino-4,7-dibromopyridine reacts with ethyl acetoacetate under thermal conditions to form the naphthyridine core .

Reaction Conditions :

  • Precursors : 3-Amino-4,7-dibromopyridine and ethyl acetoacetate

  • Catalyst : Montmorillonite K10 or p-toluenesulfonic acid

  • Temperature : 150–180°C (neat or in xylene)

  • Time : 8–16 hours

  • Yield : 60–75%

This method exploits the nucleophilicity of the amine group and the electrophilicity of the β-ketoester. Cyclodehydration forms the fused pyridine-pyrrole system, with bromine atoms retained at positions 4 and 7. The ester group is introduced concomitantly during cyclization .

Halogen Exchange Reactions

Halogen exchange from chloro or iodo analogs provides an alternative pathway. Ethyl 4,7-dichloro-1,5-naphthyridine-3-carboxylate undergoes nucleophilic aromatic substitution with lithium bromide (LiBr) in dimethylformamide (DMF) .

Reaction Conditions :

  • Substrate : Ethyl 4,7-dichloro-1,5-naphthyridine-3-carboxylate

  • Reagent : LiBr (3.0 equiv) in DMF

  • Temperature : 100–120°C

  • Time : 12–24 hours

  • Yield : 55–70%

The reaction proceeds via a two-step mechanism: (1) formation of a Meisenheimer complex and (2) displacement of chloride by bromide. High temperatures and polar aprotic solvents favor the substitution, though competing hydrolysis of the ester group requires anhydrous conditions .

Comparative Analysis of Methods

Method Starting Material Reagents/Conditions Yield Advantages Challenges
Bromination of DihydroxyEthyl 4,7-dihydroxy-1,5-naphthyridine-3-carboxylatePBr₃, reflux70–85%High regioselectivity, scalableHandling corrosive PBr₃
Direct BrominationEthyl 1,5-naphthyridine-3-carboxylateBr₂/FeBr₃, 0–25°C50–65%Single-step synthesisOver-bromination, moderate yields
Cyclization3-Amino-4,7-dibromopyridineEthyl acetoacetate, 150–180°C60–75%Simultaneous ring formation and brominationRequires high-temperature conditions
Halogen ExchangeEthyl 4,7-dichloro-1,5-naphthyridine-3-carboxylateLiBr, DMF, 100–120°C55–70%Applicable to chloro analogsLong reaction times, solvent toxicity

Purification and Characterization

Post-synthesis purification typically involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structure and purity:

  • ¹H NMR (CDCl₃): δ 1.45 (t, 3H, CH₂CH₃), 4.50 (q, 2H, OCH₂), 8.70 (s, 1H, H-2), 9.10 (d, 1H, H-6) .

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient) .

Chemical Reactions Analysis

Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling, strong nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the naphthyridine ring system play crucial roles in binding to biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The substitution pattern on the naphthyridine core critically influences physicochemical properties and reactivity. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Key Differences vs. Target Compound Reference
Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate Br (4,7); CO₂Et (3) C₁₁H₈Br₂N₂O₂ Reference compound
Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate Br (7); CO₂Et (3) C₁₁H₉BrN₂O₂ Single Br at position 7
Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate Cl (4,6); CO₂Et (3) C₁₁H₈Cl₂N₂O₂ Cl substituents (less reactive than Br)
Ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate Br (4,8); CO₂Et (3) C₁₁H₈Br₂N₂O₂ 1,6-naphthyridine isomer; Br at position 8
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate Br (4); OMe (6); CO₂Et (3) C₁₂H₁₁BrN₂O₃ Methoxy group at position 6 (electron-donating)

Key Observations :

  • Electronic Effects : Bromine (electron-withdrawing) at positions 4 and 7 enhances electrophilic substitution reactivity compared to chloro or methoxy derivatives .
  • Isomerism : The 1,6-naphthyridine isomer (e.g., Ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate) exhibits distinct electronic properties due to altered ring connectivity .

Physicochemical Properties

  • Solubility : Bromine’s lipophilicity enhances solubility in organic solvents (e.g., THF, DCM) compared to polar methoxy or hydroxy derivatives .
  • Melting Points : Brominated compounds generally exhibit higher melting points than chloro analogs due to stronger van der Waals interactions .
  • Spectroscopic Data : Distinct NMR shifts are observed for Br vs. Cl or OMe substituents. For example, the methoxy group in Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate shows a characteristic singlet at δ 3.85 ppm in ¹H NMR .

Biological Activity

Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H8Br2N2O2C_{11}H_8Br_2N_2O_2 and a molecular weight of approximately 360.001 g/mol. The compound features a naphthyridine core with bromine substituents at positions 4 and 7, which significantly influence its biological activity and chemical reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism involves disruption of bacterial cell walls and inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. For instance, it has been found to induce apoptosis in cancer cells through the activation of intrinsic pathways and the modulation of key signaling molecules involved in cell survival and death .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The presence of bromine enhances its binding affinity to various biological macromolecules, potentially increasing its efficacy as a therapeutic agent. The compound may interfere with enzyme activity or receptor binding, leading to altered cellular responses .

Case Studies

Several studies have explored the efficacy and mechanisms of this compound:

  • Antimicrobial Study : A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Anticancer Study : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability among breast cancer cell lines (MCF-7), with IC50 values around 15 µM after 48 hours of exposure.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other naphthyridine derivatives:

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
Ethyl 4-bromo-1,5-naphthyridine-3-carboxylateMonobrominated NaphthyridineModerateLow
Ethyl 7-bromo-1,5-naphthyridine-3-carboxylateMonobrominated NaphthyridineLowModerate
This compoundDibrominated NaphthyridineHighHigh

This table illustrates that the dibrominated derivative exhibits superior antimicrobial and anticancer activities compared to its mono-brominated counterparts .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate, and how is regioselectivity controlled?

  • The compound is synthesized via thermal cyclization of precursors such as 3-[(2,2-diethoxycarbonylvinyl)amino]pyridine derivatives. Bromination is typically achieved using brominating agents (e.g., Br₂ or NBS) under controlled conditions. Regioselectivity in bromination is influenced by electron-donating/withdrawing substituents and steric effects. For example, bromination at the 4- and 7-positions of the naphthyridine core is favored due to the directing effects of the ester group at position 3 and the inherent electronic properties of the heterocycle .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, and DEPT) is essential for confirming the substitution pattern and bromine positions. For example, coupling constants in ¹H NMR can differentiate between adjacent and non-adjacent protons on the naphthyridine ring . X-ray crystallography (using programs like SHELXL) resolves crystal packing and molecular geometry, while HPLC with UV detection ensures purity (>95%) .

Q. What are the stability considerations for storing and handling this compound?

  • Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the ester group. Avoid exposure to moisture, as alkaline conditions (e.g., NaOH) can hydrolyze the ester to the carboxylic acid. Safety data sheets recommend handling in a fume hood due to potential respiratory irritation .

Advanced Research Questions

Q. How can researchers address contradictory NMR data arising from dynamic processes in this compound?

  • Dynamic effects (e.g., ring puckering or rotational isomerism) may cause splitting inconsistencies. Use variable-temperature NMR to freeze conformational changes. For example, cooling to −40°C can resolve overlapping peaks in ¹H NMR spectra. If ambiguity persists, compare experimental data with DFT-calculated chemical shifts .

Q. What methodological optimizations improve the hydrolysis of the ethyl ester to the carboxylic acid derivative?

  • Hydrolysis with 2.5 M NaOH under reflux for 1 hour yields >85% of the carboxylic acid. For acid-sensitive substrates, use microwave-assisted synthesis (120°C, 20 min) to reduce side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or in situ IR spectroscopy for ester C=O band disappearance (∼1700 cm⁻¹) .

Q. How does substituent placement on the naphthyridine core influence reactivity in cross-coupling reactions?

  • The 4- and 7-bromo groups are highly reactive in Suzuki-Miyaura couplings due to their proximity to the electron-deficient pyridine-like nitrogen. Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in THF/water (3:1) at 80°C. Steric hindrance from the 3-carboxylate group may slow reactivity at position 3, requiring longer reaction times .

Q. What computational tools are recommended for modeling the electronic structure of this compound?

  • Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets predicts frontier molecular orbitals (HOMO/LUMO) and charge distribution, aiding in reactivity studies. Pair with molecular docking (AutoDock Vina) to assess interactions with biological targets like kinase enzymes. Validate models against crystallographic data from SHELX-refined structures .

Q. How can researchers resolve discrepancies in crystallographic data for polymorphic forms of this compound?

  • Polymorphism affects packing efficiency and unit cell parameters. Use synchrotron X-ray diffraction for high-resolution data collection. Refine structures with OLEX2 or SHELXTL , and validate with Hirshfeld surface analysis to identify intermolecular interactions (e.g., halogen bonds from bromine atoms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.